2-[(2-Ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid
Overview
Description
2-[(2-Ethyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including 2-[(2-Ethyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid, typically involves aza-Wittig reactions. Iminophosphoranes react with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired products .
Industrial Production Methods
Industrial production methods for these compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
2-[(2-Ethyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antiviral, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Ethyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Ethyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]benzoic acid
- 3-[(2-Ethyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol
- 2-[(2-Ethyl- 1benzofuro[3,2-d]pyrimidin-4-yl)oxy]-N,N-dimethylethanaminium
Uniqueness
2-[(2-Ethyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid is unique due to its specific structural features, such as the presence of a methylsulfanyl group and its specific substitution pattern on the benzofuro[3,2-d]pyrimidine core. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-3-13-19-14-10-6-4-5-7-12(10)23-15(14)16(20-13)18-11(17(21)22)8-9-24-2/h4-7,11H,3,8-9H2,1-2H3,(H,21,22)(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFZJOZNCDOAEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)NC(CCSC)C(=O)O)OC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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